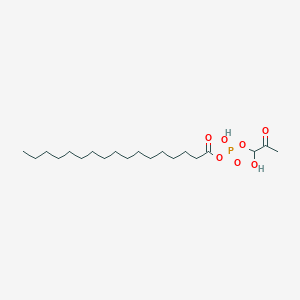

Heptadecanoyl dihydroxyacetone phosphate

Description

Structure

2D Structure

Properties

CAS No. |

110988-81-3 |

|---|---|

Molecular Formula |

C20H40O7P+ |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate |

InChI |

InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25) |

InChI Key |

YORLIDZQRWBLJN-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O |

Synonyms |

heptadecanoyl DHAP heptadecanoyl dihydroxyacetone phosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving Heptadecanoyl Dihydroxyacetone Phosphate

De Novo Synthesis of Heptadecanoyl Dihydroxyacetone Phosphate (B84403)

The de novo synthesis of ether lipids begins in peroxisomes, where the initial, defining steps of the pathway occur. med-life.ca The process starts not with glycerol-3-phosphate, the typical backbone for glycerolipids, but with dihydroxyacetone phosphate (DHAP). nih.govwikipedia.org The first enzyme in this pathway, glyceronephosphate O-acyltransferase (GNPAT), acylates DHAP at the sn-1 position to form 1-acyl-dihydroxyacetone phosphate (acyl-DHAP). wikipedia.orgresearchgate.net This initial acylation is a prerequisite for the subsequent formation of the ether bond.

Substrate Specificity and Heptadecanoic Acid Integration

The enzymes of the ether lipid biosynthetic pathway exhibit a degree of flexibility in their substrate specificity. While they typically utilize even-chained fatty acids and alcohols (like C16:0, C18:0, and C18:1), they are also capable of incorporating odd-chain fatty acids, such as heptadecanoic acid (C17:0). researchgate.netmed-life.ca Research has exploited this capability by using odd-chain precursors like 1-heptadecanol (B72759) to trace de novo ether lipid synthesis. med-life.ca When cells are supplied with 1-heptadecanol, they produce ether phospholipids (B1166683) containing the C17 alkyl chain, demonstrating that the enzymatic machinery, including AGPS, can effectively utilize these atypical substrates. med-life.ca This integration begins with the formation of heptadecanoyl-CoA, which can be reduced to 1-heptadecanol by a fatty acyl-CoA reductase (FAR1). researchgate.net This alcohol is then used by AGPS to create heptadecanoyl dihydroxyacetone phosphate from an acyl-DHAP precursor. med-life.ca The successful synthesis of isotopically labeled [1-¹⁸O]-1-O-heptadecanoyl DHAP further confirms the direct integration of the heptadecanoyl group into this biosynthetic intermediate. researcher.lifenih.gov

Peroxisomal Pathway Intermediates

The initial and defining stages of ether phospholipid synthesis are confined to the peroxisome, involving a sequence of key intermediates. nih.gov The primary precursor molecules for this pathway are dihydroxyacetone phosphate (DHAP) and a long-chain acyl-CoA. nih.gov

Key Peroxisomal Intermediates

| Intermediate | Precursor(s) | Enzyme | Location |

|---|---|---|---|

| 1-Acyl-dihydroxyacetone phosphate (Acyl-DHAP) | Dihydroxyacetone phosphate, Acyl-CoA | Glyceronephosphate O-acyltransferase (GNPAT) | Peroxisome |

The pathway initiates with GNPAT catalyzing the acylation of DHAP to form acyl-DHAP. researchgate.net This intermediate is then the direct substrate for AGPS, which, in the presence of a fatty alcohol, catalyzes the formation of alkyl-DHAP, the first compound in the pathway to possess the defining ether bond. wikipedia.orgmed-life.ca Though both GNPAT and AGPS activities are located on the inner side of the peroxisomal membrane, their substrates are readily accessible. nih.gov The product of their combined action, alkyl-DHAP, is then available for the next step in the pathway, which can also occur in peroxisomes before the molecule is transported to the endoplasmic reticulum for the final maturation steps. nih.govnih.gov

Intermediacy in Ether Phospholipid Biosynthesis

This compound is a transient but essential intermediate in the broader pathway of ether phospholipid biosynthesis. med-life.ca Its formation represents the commitment step toward producing a C17-containing ether lipid. Once synthesized in the peroxisome, this molecule is acted upon by an oxidoreductase, which reduces the ketone group at the sn-2 position to a hydroxyl group, forming 1-O-heptadecyl-sn-glycerol-3-phosphate. nih.govnih.gov This reduction is catalyzed by an acyl/alkyl-DHAP reductase, an enzyme found in both peroxisomal and endoplasmic reticulum membranes. nih.gov Following this reduction, the remainder of the synthesis, including the addition of an acyl group at the sn-2 position and the attachment of the final headgroup (e.g., ethanolamine (B43304) or choline), occurs in the endoplasmic reticulum. nih.gov

Pathway Elucidation and Key Enzymatic Steps in Plasmalogen Formation

Plasmalogens are the most abundant subclass of ether phospholipids in humans, characterized by a unique vinyl-ether bond at the sn-1 position. researchgate.netnih.gov The synthesis of this compound is an early step in the formation of C17-containing plasmalogens.

Acylation of DHAP: Catalyzed by GNPAT in the peroxisome to form acyl-DHAP. wikipedia.org

Formation of the Ether Bond: Catalyzed by AGPS in the peroxisome, which exchanges the acyl group of acyl-DHAP for a fatty alcohol (e.g., 1-heptadecanol) to form alkyl-DHAP (e.g., this compound). wikipedia.orgmed-life.ca

Reduction of the Ketone Group: Acyl/alkyl-DHAP reductase reduces the ketone at the sn-2 position to form 1-alkyl-sn-glycerol-3-phosphate. nih.gov This step occurs in both peroxisomes and the endoplasmic reticulum.

Acylation at sn-2: An acyltransferase in the endoplasmic reticulum adds a fatty acid (often a polyunsaturated fatty acid) to the sn-2 position. researchgate.net

Headgroup Attachment: A phosphotransferase removes the phosphate and attaches a headgroup, such as ethanolamine or choline (B1196258), to form a plasmanylethanolamine or plasmenylcholine (B1250302) precursor. wikipedia.orgnih.gov

Formation of the Vinyl-Ether Bond: In the final step, the enzyme plasmanylethanolamine desaturase (TMEM189 in humans) introduces a double bond into the alkyl chain at the sn-1 position, creating the defining vinyl-ether linkage of plasmalogens. wikipedia.orgnih.gov

Formation of 1-Alkyl-Dihydroxyacetone Phosphate from Acyl-DHAP

The conversion of 1-acyl-dihydroxyacetone phosphate (acyl-DHAP) to 1-alkyl-dihydroxyacetone phosphate (alkyl-DHAP) is the central reaction that defines the ether lipid class. med-life.ca This irreversible reaction is catalyzed by AGPS and involves the substitution of an ester-linked fatty acid with an ether-linked fatty alcohol. wikipedia.orgnih.gov

Reaction Summary

| Substrate 1 | Substrate 2 | Product | Enzyme |

|---|

The mechanism involves the cleavage of the C1-oxygen bond of the DHAP backbone in the acyl-DHAP substrate, releasing the fatty acid. nih.gov This is an unusual cleavage, as hydrolases typically cleave the oxygen-acyl bond. nih.gov Subsequently, a long-chain fatty alcohol binds to the enzyme and is attached to the C1 position of the DHAP backbone, forming the stable ether bond. nih.gov The close association of AGPS with GNPAT within the peroxisomal membrane is believed to facilitate the efficient transfer of the acyl-DHAP substrate, ensuring a smooth progression through the initial steps of ether lipid synthesis. nih.gov

Downstream Conversion to Diverse Plasmalogen Species

Following its synthesis, this compound is a committed precursor for plasmalogens bearing a 17-carbon alkyl chain. The ketone group at the sn-2 position of the dihydroxyacetone phosphate backbone is reduced by an NADPH-dependent acyl/alkyl DHAP reductase, yielding 1-O-heptadecyl-sn-glycerol-3-phosphate. nih.gov

Subsequent enzymatic modifications occur in the endoplasmic reticulum. An acyltransferase adds a fatty acid, often a polyunsaturated fatty acid, to the sn-2 position. The phosphate head group is then modified by the addition of either ethanolamine or choline, creating the final plasmalogen molecule. The terminal step involves the formation of a double bond in the alkyl chain at the sn-1 position, creating the characteristic vinyl-ether linkage of plasmalogens. While the general pathway is well-established, specific plasmalogen species derived from a heptadecanoyl precursor are less commonly documented than those with more conventional even-chain fatty acids.

Metabolic Interconnections with Dihydroxyacetone Phosphate (DHAP)

This compound metabolism is intrinsically linked to the availability of its precursor, dihydroxyacetone phosphate (DHAP). DHAP is a central hub in cellular metabolism, connecting lipid synthesis with carbohydrate metabolism.

Dihydroxyacetone Phosphate as a Central Precursor in Glycerolipid Biosynthesis

DHAP is a critical precursor for the synthesis of all glycerolipids, not just plasmalogens. creative-proteomics.com It can be reduced by glycerol-3-phosphate dehydrogenase to form glycerol-3-phosphate, the primary backbone for the synthesis of triglycerides and other phospholipids. nih.gov The acylation of DHAP to form acyl-DHAP, including this compound, represents an alternative and parallel pathway for initiating glycerolipid synthesis. dntb.gov.ua

Linkage to Glycolysis and Gluconeogenesis Pathways

DHAP is a key intermediate in the glycolytic pathway, the central route for glucose catabolism. nih.gov Fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to produce DHAP and glyceraldehyde-3-phosphate. These two triose phosphates are interconvertible by the enzyme triosephosphate isomerase. This direct link to glycolysis means that the availability of DHAP for this compound synthesis is closely tied to the cell's carbohydrate status. Conversely, during gluconeogenesis, DHAP can be used to synthesize glucose.

Role in the Calvin Cycle in Photosynthetic Organisms

In photosynthetic organisms, DHAP is a product of the Calvin cycle. nih.gov It is formed from the reduction of 1,3-bisphosphoglycerate and serves as a key molecule for the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor in photosynthesis. DHAP can also be exported from the chloroplast to the cytoplasm to support sucrose (B13894) synthesis and other metabolic activities, including glycerolipid formation.

Dihydroxyacetone Phosphate in Triacylglycerol Biosynthesis Pathways

The reduction of DHAP to glycerol-3-phosphate is a fundamental step in providing the glycerol (B35011) backbone for the synthesis of triacylglycerols (triglycerides), the main form of energy storage in many organisms. nih.gov Adipose cells, for instance, rely on the conversion of glycolysis-derived DHAP to glycerol-3-phosphate to synthesize new triglycerides. nih.gov Therefore, the metabolic fate of DHAP is a critical branch point, directing carbon flow towards either storage lipids (triacylglycerols) or membrane lipids, including the specialized plasmalogens derived from this compound.

Chemical Compounds Mentioned

| Compound Name |

| 1,3-bisphosphoglycerate |

| 1-O-heptadecyl-sn-glycerol-3-phosphate |

| Choline |

| Dihydroxyacetone phosphate (DHAP) |

| Ethanolamine |

| Fructose-1,6-bisphosphate |

| Glyceraldehyde-3-phosphate |

| Glycerol-3-phosphate |

| Heptadecanoic acid |

| This compound |

| Heptadecanoyl-CoA |

| Plasmalogen |

| Ribulose-1,5-bisphosphate |

| Triacylglycerol |

Table 1: Key Enzymes in the Biosynthesis of this compound and Downstream Plasmalogens

| Enzyme | EC Number | Function | Cellular Location |

| Dihydroxyacetone phosphate acyltransferase (DHAPAT) | 2.3.1.42 | Acylates DHAP with heptadecanoyl-CoA | Peroxisome |

| Alkyl-dihydroxyacetone phosphate synthase (ADHAPS) | 2.5.1.26 | Forms the ether bond by replacing the acyl group with a fatty alcohol | Peroxisome |

| Acyl/alkyl DHAP reductase | 1.1.1.101 | Reduces the ketone group of acyl/alkyl DHAP | Peroxisome/Endoplasmic Reticulum |

| 1-acylglycerol-3-phosphate O-acyltransferase | 2.3.1.51 | Acylates the sn-2 position of the glycerol backbone | Endoplasmic Reticulum |

| Ethanolamine phosphotransferase | 2.7.8.1 | Adds the ethanolamine headgroup | Endoplasmic Reticulum |

| Choline phosphotransferase | 2.7.8.2 | Adds the choline headgroup | Endoplasmic Reticulum |

| Plasmanylethanolamine desaturase | 1.14.99.19 | Creates the vinyl-ether bond | Endoplasmic Reticulum |

Table 2: Metabolic Pathways Interconnected with Dihydroxyacetone Phosphate (DHAP)

| Metabolic Pathway | Key Role of DHAP |

| Glycolysis | Intermediate produced from the cleavage of fructose-1,6-bisphosphate. |

| Gluconeogenesis | Precursor for the synthesis of glucose. |

| Calvin Cycle | Product of CO2 fixation and precursor for ribulose-1,5-bisphosphate regeneration. |

| Glycerolipid Synthesis | Precursor for both the glycerol backbone (via reduction to glycerol-3-phosphate) and the acyl-DHAP pathway. |

| Triacylglycerol Synthesis | Indirectly provides the glycerol backbone via its reduction to glycerol-3-phosphate. |

Biological and Cellular Functions Mediated by Heptadecanoyl Dihydroxyacetone Phosphate and Its Derivatives

Contribution to Cellular Membrane Structure and Fluidity

The ether bond found in the derivatives of heptadecanoyl dihydroxyacetone phosphate (B84403) confers unique physicochemical properties that are distinct from the more common ester-linked phospholipids (B1166683). nih.gov This structural difference has profound implications for the architecture and dynamism of cellular membranes. nih.govnih.gov Ether phospholipids are significant components of various subcellular membranes, including the nuclear membrane, endoplasmic reticulum, and mitochondria. frontiersin.org

These lipids are known to influence membrane fluidity and packing density. frontiersin.orgnih.gov The presence of the ether linkage can lead to a more compact and ordered lipid arrangement, which in turn affects the membrane's physical properties. nih.gov Furthermore, ether lipids, particularly plasmalogens, have a propensity to form non-lamellar structures, which is a critical aspect of processes requiring membrane fusion and fission, such as vesicle formation and transport. nih.govnih.gov They are also important for the structure and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that act as organizing centers for cellular signaling. nih.govnih.gov

Table 1: Influence of Ether Lipids on Membrane Properties

| Membrane Property | Contribution of Ether Lipid Derivatives | Supporting Evidence |

| Structure & Packing | The ether bond allows for closer packing of lipid chains compared to ester bonds, altering membrane thickness and order. nih.gov | Ether lipids are integral components of various subcellular membranes, contributing to their unique compositions. frontiersin.org |

| Fluidity | Modulates membrane fluidity, which is essential for the function of embedded proteins and cellular processes. nih.govyoutube.com | The unique structure of ether lipids helps maintain membrane flexibility, which is critical for processes like membrane fusion. youtube.com |

| Lipid Rafts | Essential for the proper organization and stability of lipid raft microdomains. nih.gov | Lipid rafts are crucial hubs for cellular signaling, and ether lipids help maintain their structural integrity. nih.gov |

| Membrane Fusion/Fission | The tendency to form non-lamellar hexagonal structures facilitates membrane fusion and vesicle formation. nih.govnih.gov | This property is vital for synaptic vesicle release and other transport mechanisms. nih.gov |

Role in Intracellular Signaling Mechanisms

The derivatives of heptadecanoyl dihydroxyacetone phosphate are not merely structural components; they are active participants in intracellular signaling. ontosight.ai Ether lipids can function as signaling molecules themselves or serve as precursors for the generation of potent lipid second messengers. nih.govwikipedia.org

One of the most well-known ether lipid signaling molecules is the Platelet-Activating Factor (PAF), an alkyl-ether lipid that mediates a wide range of physiological effects, including immune responses and inflammation. wikipedia.org Additionally, the breakdown of ether phospholipids by specific phospholipase enzymes can release polyunsaturated fatty acids, such as arachidonic acid, which are precursors to eicosanoids like prostaglandins—a major class of signaling molecules. plos.org Emerging research also indicates that ether-linked lipids can act as endogenous antigens for activating certain immune cells. nih.gov Even the precursor molecule, dihydroxyacetone phosphate (DHAP), has been shown to act as a nuclear signal of nutrient sufficiency, linking metabolic status directly to the regulation of global histone acetylation. nih.gov

Table 2: Signaling Roles of Ether Lipids and Precursors

| Molecule/Class | Signaling Mechanism | Cellular Outcome |

| Platelet-Activating Factor (PAF) | Acts directly as a signaling molecule by binding to its specific G-protein coupled receptor. wikipedia.org | Mediates inflammation, platelet aggregation, and immune cell activation. wikipedia.org |

| Ether Phospholipids | Serve as a source of polyunsaturated fatty acids (e.g., arachidonic acid) upon cleavage by phospholipases. plos.org | Precursors for the synthesis of eicosanoids (prostaglandins, etc.) involved in inflammation and cell signaling. plos.org |

| Alkyl Glycerophosphates | Can serve as endogenous antigens. nih.gov | Activation of invariant natural killer T (iNKT) cells. nih.gov |

| Dihydroxyacetone Phosphate (DHAP) | Acts as a nuclear signal reflecting nutrient status. nih.gov | Regulates global histone acetylation and gene transcription. nih.gov |

Influence on Cellular Antioxidant Defense Systems

A crucial function attributed to plasmalogens, a major class of ether lipids derived from intermediates like this compound, is their role as endogenous antioxidants. ontosight.ainih.govwikipedia.org This protective capability stems from the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which is distinct from the ether bond in alkyl-ether lipids. youtube.comwikipedia.org

This vinyl-ether bond is highly susceptible to attack by a variety of reactive oxygen species (ROS). wikipedia.org By preferentially reacting with and neutralizing these damaging free radicals, plasmalogens protect other vital cellular components, such as polyunsaturated fatty acids and proteins within membranes, from oxidative damage. youtube.comwikipedia.org This sacrificial antioxidant function is vital in tissues with high metabolic activity and oxygen consumption, such as the brain and heart, where plasmalogen levels are naturally high. youtube.com It is important to note, however, that while the derivatives are protective, an excess of the precursor molecule DHAP can contribute to the formation of methylglyoxal (B44143) and advanced glycation end products, potentially leading to increased oxidative stress. nih.gov

Table 3: Antioxidant Properties of Plasmalogens

| Feature | Description | Implication |

| Reactive Site | The vinyl-ether bond at the sn-1 position is the primary site of action. youtube.comwikipedia.org | This bond is more readily oxidized than ester bonds, making it a preferential target for ROS. |

| Mechanism | Acts as a sacrificial scavenger of free radicals. wikipedia.org | Protects other membrane lipids, proteins, and lipoproteins from oxidative damage. nih.gov |

| Significance | Particularly important in tissues vulnerable to oxidative stress, such as the nervous and cardiovascular systems. ontosight.aiyoutube.com | Deficiencies in plasmalogens have been linked to conditions associated with oxidative stress. nih.gov |

Regulation of Anabolic Processes: Integration with the mTORC1 Pathway

The synthesis of this compound is intrinsically linked to the central metabolic regulator, mTORC1 (mechanistic target of rapamycin (B549165) complex 1). mTORC1 functions as a master controller that integrates signals from nutrients, such as glucose and amino acids, to orchestrate the balance between anabolic (building up) and catabolic (breaking down) processes. nih.govnih.govsigmaaldrich.com

Recent research has pinpointed dihydroxyacetone phosphate (DHAP)—a direct precursor for this compound—as a key signaling metabolite that communicates glucose availability to mTORC1. nih.govnih.govsigmaaldrich.com When glucose levels are sufficient, the resulting increase in glycolytic intermediates, including DHAP, signals to activate mTORC1. nih.gov The activation of mTORC1, in turn, promotes a wide range of anabolic activities, including the synthesis of lipids and proteins. researchgate.netnih.gov

Table 4: The DHAP-mTORC1 Signaling Axis

| Step | Component | Function |

| 1. Nutrient Sensing | Glucose Metabolism | Glucose is metabolized through glycolysis, producing the intermediate DHAP. wikipedia.org |

| 2. Signal Molecule | Dihydroxyacetone Phosphate (DHAP) | DHAP levels rise with glucose availability and it acts as a key signaling molecule. nih.govnih.govsigmaaldrich.com |

| 3. Master Regulator | mTORC1 | Senses the presence of DHAP (among other signals) and becomes active. nih.govsigmaaldrich.com |

| 4. Anabolic Output | mTORC1-mediated Phosphorylation | Active mTORC1 promotes protein and lipid synthesis. researchgate.netnih.gov |

| 5. Synthesis Pathway | Ether Lipid Synthesis | DHAP is used to form This compound , initiating the synthesis of ether lipids. ontosight.ai |

Molecular Mechanisms and Enzymology of Heptadecanoyl Dihydroxyacetone Phosphate Metabolism

Alkylglycerone Phosphate (B84403) Synthase (AGPS) Kinetics and Reaction Mechanism

Alkylglycerone phosphate synthase (AGPS), also known as alkyldihydroxyacetonephosphate synthase, is a crucial enzyme in ether lipid biosynthesis. wikipedia.orgnih.gov It catalyzes the exchange of the acyl group of 1-acyl-dihydroxyacetone phosphate (acyl-DHAP), such as heptadecanoyl dihydroxyacetone phosphate, with a long-chain fatty alcohol to form 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP). uniprot.orguniprot.org This reaction is the defining step in the formation of the ether bond. uniprot.org

AGPS is a peroxisomal membrane-associated protein that requires FAD as a cofactor for its activity. nih.govnih.gov The enzyme follows a ping-pong mechanism, where the fatty alcohol binds to the enzyme after the release of the fatty acid anion from acyl-DHAP. wikipedia.org Studies have shown that AGPS activity can be influenced by various factors, and its overexpression has been linked to increased malignancy in certain cancers. nih.gov Conversely, silencing of the AGPS gene can suppress cancer cell proliferation. nih.gov

Table 1: AGPS Reaction Summary

| Substrates | Products | Enzyme | Location |

| 1-acyl-glycerone 3-phosphate, Long-chain alcohol | 1-O-alkyl-glycerone 3-phosphate, Long-chain acid anion | Alkylglycerone phosphate synthase (AGPS) | Peroxisome |

Stereochemistry of the Acyl Dihydroxyacetone Phosphate Acyl Exchange Reaction

The enzymatic exchange of the fatty acid of acyl dihydroxyacetone phosphate for another fatty acid is a reaction that has been shown to be catalyzed by alkylglycerone phosphate synthase (AGPS), representing the reverse reaction of the first step in O-alkyl DHAP synthesis. nih.gov This exchange reaction proceeds through the cleavage of the oxygen bond at C-1 of the dihydroxyacetone phosphate (DHAP) moiety, a less common mechanism than the typical cleavage at the acyl-to-oxygen bond. uthscsa.edu

Further investigation into the stereochemistry of this reaction using deuterated substrates has revealed that the fatty acid exchange involves the stereospecific labilization of the pro-R hydrogen at the C-1 position of the DHAP moiety of acyl-DHAP. nih.govuthscsa.edu This same stereospecificity is observed in the forward reaction of ether bond formation, where acyl-DHAP is converted to O-alkyl-DHAP. nih.gov These findings support the hypothesis that the acyl exchange is indeed the reverse of the initial step in O-alkyl DHAP synthesis, with both reactions involving the labilization of the pro-R hydrogen at C-1 and cleavage of the fatty acid at the C-1 to oxygen bond of the DHAP moiety. nih.govuthscsa.edu

Role of Fatty Acyl-CoA Reductase 1 (FAR1) in Fatty Alcohol Provision for Ether Lipid Synthesis

The long-chain fatty alcohols required for the AGPS-catalyzed reaction are supplied by the action of fatty acyl-CoA reductase 1 (FAR1). nih.govnih.gov FAR1 is a peroxisomal enzyme that reduces fatty acyl-CoAs to their corresponding fatty alcohols. nih.govnih.gov This step is considered rate-limiting in the biosynthesis of plasmalogens, a major class of ether lipids. frontiersin.orgnih.gov

The activity of FAR1 is tightly regulated through a feedback mechanism that senses the cellular levels of plasmalogens. nih.govnih.gov When plasmalogen levels are high, the degradation of the FAR1 protein is accelerated, leading to a decrease in fatty alcohol production and consequently, a reduction in ether lipid synthesis. nih.govnih.gov Conversely, in plasmalogen-deficient cells, the stability and activity of FAR1 are increased to restore normal plasmalogen levels. nih.govresearchgate.net This regulatory mechanism ensures plasmalogen homeostasis within the cell. nih.gov

Acyl/Alkyl-Dihydroxyacetone Phosphate Reductase (PexRAP) Activity and Regulation

Following the formation of alkyl-DHAP, the next step in the pathway is its reduction to 1-O-alkyl-sn-glycero-3-phosphate. This reaction is catalyzed by acyl/alkyl-dihydroxyacetone phosphate reductase (ADHAPR), also known as peroxisomal reductase-activating PPARγ (PexRAP). nih.govnih.gov This enzyme is found in both peroxisomes and the endoplasmic reticulum. nih.govnih.gov

ADHAPR utilizes NADPH as a cofactor to reduce the keto group of both acyl-DHAP and alkyl-DHAP. nih.gov While the enzyme is present in both organelles, studies suggest that the ER-localized ADHAPR is primarily responsible for the third step of plasmalogen synthesis. nih.gov The properties of the enzyme in both peroxisomes and microsomes are similar in terms of pH optima, heat inactivation, and sensitivity to inhibitors, suggesting that it is the same enzyme present in two different subcellular locations. nih.gov

Triosephosphate Isomerase (TPI) in Dihydroxyacetone Phosphate Interconversion Dynamics

Dihydroxyacetone phosphate (DHAP), the precursor for the acylation step leading to this compound, is a central intermediate in glycolysis. wikipedia.org It is formed along with glyceraldehyde 3-phosphate (G3P) from the cleavage of fructose (B13574) 1,6-bisphosphate. wikipedia.org Triosephosphate isomerase (TPI) is a highly efficient enzyme that catalyzes the reversible interconversion of DHAP and G3P. wikipedia.orgyoutube.com

This isomerization is crucial for ensuring that all carbon atoms from glucose can proceed through the glycolytic pathway, as only G3P is the direct substrate for the subsequent steps. youtube.com TPI is considered a catalytically perfect enzyme, with its reaction rate being limited only by the diffusion of its substrates. wikipedia.org The mechanism involves an enediol intermediate, facilitated by key glutamate (B1630785) and histidine residues in the active site. wikipedia.orgyoutube.com While essential for efficient energy production in glycolysis, under certain conditions with both glycolytic and gluconeogenic carbon sources, TPI can be dispensable for the in vitro growth of some organisms like Mycobacterium tuberculosis. nih.gov However, it remains essential for establishing infection. nih.gov

Table 2: TPI Catalyzed Interconversion

| Substrate | Product | Enzyme | Metabolic Pathway |

| Dihydroxyacetone phosphate (DHAP) | D-glyceraldehyde 3-phosphate (G3P) | Triosephosphate Isomerase (TPI) | Glycolysis/Gluconeogenesis |

| D-glyceraldehyde 3-phosphate (G3P) | Dihydroxyacetone phosphate (DHAP) | Triosephosphate Isomerase (TPI) | Glycolysis/Gluconeogenesis |

Fructose-bisphosphate Aldolase (B8822740) (ALDO) Catalysis in DHAP Formation from Hexose Phosphates

Fructose-bisphosphate aldolase (ALDO) is the enzyme responsible for the generation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) from fructose 1,6-bisphosphate in the glycolytic pathway. wikipedia.orgnih.gov This reversible reaction represents a key step in carbohydrate metabolism. wikipedia.org In humans, there are three main isoforms of aldolase: A, B, and C, with aldolase A being predominantly found in muscle and brain. wikipedia.org

The catalytic mechanism of class I aldolases, found in vertebrates, involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the keto group of fructose 1,6-bisphosphate. nih.govyoutube.com This is followed by an aldol (B89426) cleavage to release G3P and an enamine intermediate, which is then hydrolyzed to release DHAP and regenerate the free enzyme. youtube.comyoutube.com The structure of the aldolase-DHAP covalent intermediate has been determined, providing significant insights into the catalytic mechanism. nih.gov

Triose Kinase (TKFC) Involvement in Dihydroxyacetone Phosphate Generation

Triose kinase (TKFC), also known as dihydroxyacetone kinase, is a bifunctional enzyme that can phosphorylate dihydroxyacetone (DHA) to form dihydroxyacetone phosphate (DHAP). nih.govnih.gov This reaction is ATP-dependent. nih.gov While the primary source of DHAP in the cell is through glycolysis, TKFC provides an alternative route for its generation, particularly from exogenous DHA. nih.govnih.gov

The human TKFC is a homodimeric protein with two domains per subunit. nih.gov The enzyme also possesses FMN cyclase activity, splitting FAD into riboflavin (B1680620) cyclic 4',5'-phosphate and AMP. nih.govuniprot.org Mutations in the TKFC gene have been associated with a multisystem disease characterized by cataracts and developmental delay. nih.gov The accumulation of DHA due to TKFC deficiency may lead to the formation of advanced glycation end products, which are linked to cataract formation. nih.gov

Advanced Research Methodologies and Analytical Approaches for Heptadecanoyl Dihydroxyacetone Phosphate Studies

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and understanding biochemical pathways. By introducing atoms with a heavier, stable isotope (like deuterium (B1214612) or oxygen-18) into a precursor molecule, researchers can follow its conversion into various products, providing direct insights into metabolic flux and reaction mechanisms. nih.gov

Deuterium-Labeled Substrates for In Vivo Studies

Deuterium (²H), a stable isotope of hydrogen, is an effective tracer for studying lipid metabolism in vivo. nih.gov Deuterium oxide (²H₂O), or heavy water, is a cost-effective and simple precursor for metabolic labeling of a wide range of biomolecules, including lipids. gist.ac.kr When administered, the deuterium from ²H₂O is incorporated into newly synthesized molecules, allowing researchers to measure de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors. nih.gov

In the context of Heptadecanoyl dihydroxyacetone phosphate (B84403), administering ²H₂O to an organism or cell culture allows for the tracing of deuterium incorporation into the 17-carbon heptadecanoyl chain during its de novo synthesis. The extent of labeling in the fatty acid, once it is esterified to the dihydroxyacetone phosphate (DHAP) backbone, provides a direct measure of its synthesis rate. This approach has been widely used to study the synthesis of other fatty acids, like palmitate, and is invaluable for understanding how various physiological or pathological states affect lipid biosynthesis. nih.govnih.gov

The labeled Heptadecanoyl dihydroxyacetone phosphate can then be extracted and analyzed by mass spectrometry. The increase in mass due to the incorporated deuterium atoms allows for its distinction from pre-existing, unlabeled molecules, providing a dynamic view of its synthesis and turnover.

Table 1: Illustrative Example of Deuterium Incorporation into Heptadecanoic Acid from ²H₂O This table illustrates the theoretical incorporation of deuterium into the fatty acid component of this compound during de novo synthesis in the presence of ²H₂O.

| Parameter | Value | Description |

|---|---|---|

| Precursor | ²H₂O (Deuterium Oxide) | Source of deuterium atoms for biosynthesis. |

| Analyte | Heptadecanoic Acid (C17:0) | The fatty acid component synthesized de novo. |

| Unlabeled Mass | 270.2559 g/mol | The monoisotopic mass of the unlabeled fatty acid. |

| Labeled Mass | > 270.2559 g/mol | The mass increases as deuterium atoms replace hydrogen atoms. |

| Potential Labeling Sites | 34 | Number of C-H bonds where deuterium can be incorporated. |

Oxygen-18 Labeling for Reaction Mechanism Analysis

Oxygen-18 (¹⁸O) is a stable isotope used to investigate the mechanisms of enzyme-catalyzed reactions. nih.gov By strategically placing ¹⁸O in a substrate or in the reaction medium (H₂¹⁸O), the origin of oxygen atoms in the final product can be determined, providing critical evidence for a proposed reaction pathway. rsc.orgnih.gov

For this compound, ¹⁸O labeling is instrumental in studying the enzymatic reaction catalyzed by dihydroxyacetone phosphate acyltransferase (DHAPAT). This enzyme facilitates the esterification of heptadecanoyl-CoA to dihydroxyacetone phosphate. nih.govnih.gov To elucidate the mechanism, one could perform the enzymatic reaction using ¹⁸O-labeled substrates. For example, by using heptadecanoyl-CoA with an ¹⁸O-labeled carboxyl group, one can determine if this specific oxygen is incorporated into the final this compound product. Alternatively, running the reaction in H₂¹⁸O can reveal if water is involved in the catalytic step. Analysis of the product by mass spectrometry reveals the presence and position of the ¹⁸O label, confirming or refuting proposed catalytic mechanisms. nih.gov

Mass Spectrometry-Based Lipidomics and Metabolomics Techniques

Mass spectrometry (MS) is the cornerstone of modern lipidomics, offering unparalleled sensitivity and specificity for the analysis of lipids in complex biological mixtures. nih.gov Coupled with separation techniques like liquid chromatography, MS allows for the robust identification and quantification of individual lipid species, including ether lipid precursors. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the quantitative analysis of specific lipids from biological extracts. uni-regensburg.de For this compound, a targeted LC-MS/MS method using a triple quadrupole mass spectrometer would provide high sensitivity and specificity. nih.gov

The methodology involves:

Lipid Extraction: Isolating lipids from cells or tissues using a solvent system like a modified Bligh and Dyer extraction. plos.org

Chromatographic Separation: Using a reversed-phase liquid chromatography (RPLC) column (e.g., C18) to separate this compound from other lipids based on its hydrophobicity. nih.govbiorxiv.org

Mass Spectrometric Detection: Employing electrospray ionization (ESI) to generate ions, followed by detection using Multiple Reaction Monitoring (MRM). In MRM mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific fragment ion generated from its collision-induced dissociation. This highly specific detection method minimizes interference from other molecules in the sample. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis of this compound This table provides a theoretical setup for a quantitative MRM experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Compound | This compound | - |

| Formula | C₂₀H₄₁O₇P | - |

| Ionization Mode | Negative ESI | More sensitive for phosphate-containing compounds. |

| Precursor Ion (Q1) | [M-H]⁻ | m/z 423.25 |

| Product Ion (Q3) | [H₂PO₄]⁻ or other characteristic fragment | m/z 97.0 or a fragment from the fatty acid loss. |

| Collision Energy | Optimized for fragmentation | Dependent on instrument. |

High-Resolution Mass Spectrometry Applications (e.g., HPLC-TOF-MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of lipids in complex mixtures. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure mass-to-charge ratios with high precision, allowing differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. plos.org

For the analysis of this compound, HPLC coupled to a TOF-MS or an Orbitrap-based instrument is essential. It allows for the confident identification of the molecule based on its exact mass, distinguishing it from other acyl-DHAPs with different fatty acyl chains or from other lipid classes that might have very similar masses. nih.govacs.org For example, HRMS can easily distinguish between an ether-linked lipid and a diacyl lipid that differ by only one oxygen atom in their elemental formula. nih.gov Furthermore, tandem MS (MS/MS) on a high-resolution instrument provides fragmentation data that confirms the structure, identifying the fatty acyl chain and the DHAP headgroup. nih.gov

Table 3: High-Resolution Mass Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M-H]⁻ | C₂₀H₄₀O₇P⁻ | 423.2517 |

| [M+H]⁺ | C₂₀H₄₂O₇P⁺ | 425.2662 |

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) in Mechanistic Studies

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique developed in the 1980s. In FAB-MS, the sample is mixed in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon), causing the desorption and ionization of analyte molecules with minimal fragmentation.

While largely superseded by ESI and MALDI for routine analysis, FAB-MS was historically important for the characterization of non-volatile and thermally unstable biomolecules like lipids and peptides. In mechanistic studies of ether lipid biosynthesis, FAB-MS would have been used to analyze intact precursor molecules like this compound. Its ability to produce intact protonated molecules ([M+H]⁺) would allow for the determination of the molecular weight. The fragmentation patterns observed, though minimal, could provide structural information, such as the cleavage of the phosphate ester or the fatty acyl chain, helping to confirm the identity of biosynthetic intermediates in early studies.

Biochemical and Enzymatic Assays for Pathway Characterization and Enzyme Activity Profiling

The characterization of the metabolic pathway involving this compound relies on biochemical and enzymatic assays that measure the activity of key enzymes. The synthesis of this compound is catalyzed by glyceronephosphate O-acyltransferase (GNPAT), which acylates dihydroxyacetone phosphate (DHAP). nih.govnih.gov Subsequently, alkylglycerone phosphate synthase (AGPS) exchanges the acyl chain for a fatty alcohol, forming the first ether lipid precursor, alkyl-DHAP. nih.govnih.gov

Enzymatic assays for GNPAT and AGPS are fundamental to understanding the kinetics and regulation of this pathway. These assays are often performed using cell lysates or purified enzymes. For instance, commercially available fluorometric assay kits can be used to measure DHAP levels, a key substrate in the pathway. assaygenie.comsigmaaldrich.com These kits utilize triose phosphate isomerase (TPI) to convert DHAP to glyceraldehyde-3-phosphate (GAP), which then participates in a series of reactions that generate a fluorescent signal proportional to the DHAP concentration. assaygenie.comsigmaaldrich.com While these assays measure the substrate, specific assays for the enzymes themselves often involve radiolabeled substrates to track the formation of the acylated and alkylated products.

The activity of these enzymes is crucial, as demonstrated in various cancer cell lines where AGPS is upregulated, leading to increased ether lipid synthesis and enhanced cancer pathogenicity. pnas.org Studying the activity of these enzymes helps to understand how alterations in this pathway contribute to disease states.

Genetic and Metabolic Engineering Approaches in Cellular and Organismal Models

Genetic and metabolic engineering are powerful tools for investigating the function of this compound and the broader ether lipid pathway. nih.govfrontiersin.org By manipulating the genes encoding the enzymes responsible for its synthesis, researchers can observe the resulting phenotypic changes in cells and whole organisms.

Cellular Models: In cellular models, techniques like RNA interference (RNAi) or CRISPR-Cas9 genome editing are used to knock down or knock out genes such as GNPAT and AGPS. nih.govmed-life.ca For example, studies in HeLa cells using CRISPR-Cas9 to create knockouts of AGPS and other related genes have been instrumental in dissecting the de novo synthesis pathway of ether lipids. nih.gov Similarly, shRNA-mediated knockdown of AGPS in various cancer cell lines, including breast and ovarian cancer, has been shown to reduce cell survival and tumor growth. pnas.orgnih.gov These studies demonstrate the critical role of the initial steps of ether lipid synthesis in cancer progression.

Organismal Models: Mouse models with genetic deletions of the initial enzymes in the ether lipid synthesis pathway, such as Gnpat, have been developed. frontiersin.orgnih.gov These knockout mice completely lack ether lipids and exhibit a range of severe symptoms, providing valuable insights into the physiological importance of this lipid class. nih.gov Another important model organism is the roundworm Caenorhabditis elegans. med-life.ca By using RNA interference to knock down genes homologous to human GNPAT (acl-7) and AGPS (ads-1), researchers have created ether lipid-deficient worm strains. med-life.ca These models have been crucial for studying the role of ether lipids in stress response, cold tolerance, and lifespan. med-life.ca

The table below summarizes key findings from genetic manipulation studies in different models.

| Model Organism/Cell Line | Gene Manipulated | Technique | Key Findings | Reference |

| Caenorhabditis elegans | acl-7 (GNPAT homolog), ads-1 (AGPS homolog) | RNA interference | Reduced cold tolerance, shorter lifespan, decreased progeny. | med-life.ca |

| HeLa Cells | AGPS | CRISPR-Cas9 Knockout | Essential for de novo ether lipid synthesis. | nih.gov |

| Human Cancer Cells (Breast, Ovarian, etc.) | AGPS | shRNA Knockdown | Reduced cell survival, aggressiveness, and tumor growth. | pnas.org |

| Mouse | Gnpat | Gene Knockout | Complete lack of ether lipids, leading to severe developmental and physiological defects. | frontiersin.orgnih.gov |

Immunochemical Techniques for Protein Expression and Post-Translational Modification Studies

Immunochemical methods are vital for studying the expression levels and post-translational modifications (PTMs) of the enzymes involved in this compound metabolism, such as GNPAT and AGPS. These techniques utilize specific antibodies to detect and quantify the target proteins.

Western Blotting: This is a widely used technique to determine the relative abundance of a specific protein in a sample. For instance, western blotting has been used to confirm the knockdown of AGPS in U251 glioma cells after infection with an shRNA lentivirus. nih.gov It has also been employed to show the upregulation of AGPS in aggressive cancer cells compared to non-aggressive ones. pnas.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method that can be highly sensitive. nih.gov Competitive or sandwich ELISAs can be developed to measure the concentration of enzymes like AGPS in various biological samples, from cell culture supernatants to plasma. nih.gov The choice of ELISA format depends on the required sensitivity. nih.gov

Post-Translational Modifications (PTMs): PTMs such as phosphorylation, acetylation, and ubiquitination can significantly alter protein function, stability, and localization. nih.gov While specific PTMs for GNPAT and AGPS are not as extensively documented as for some other metabolic enzymes, it is an active area of research. Immunoprecipitation using an antibody against the target enzyme, followed by mass spectrometry or western blotting with PTM-specific antibodies, are common approaches to identify and characterize these modifications. The study of PTMs is crucial as they can rapidly modulate enzyme activity in response to cellular signals. nih.gov For example, multi-omics analyses in plants have identified that PTMs are significantly involved in regulating lipid metabolism pathways under stress conditions. frontiersin.org

Targeted Metabolomics for Pathway Intermediate Quantification

Targeted metabolomics focuses on the precise measurement of a specific group of metabolites, in this case, the intermediates of the ether lipid pathway, including this compound. The primary analytical tool for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govcreative-proteomics.com

LC-MS/MS offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance lipids in complex biological mixtures. nih.govcreative-proteomics.com The methodology involves several key steps:

Lipid Extraction: Efficient extraction of lipids from the biological matrix (e.g., cells, tissues, plasma) is critical. mdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the different lipid species based on their physicochemical properties before they enter the mass spectrometer. nih.gov

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is often used in a mode called Multiple Reaction Monitoring (MRM) for quantification. youtube.com This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific fragment ion produced upon collision-induced dissociation. This high specificity allows for accurate quantification even in the presence of other isobaric molecules.

This approach has been successfully used to create lipidomic profiles in various studies. For instance, LC-MS/MS was used to confirm the loss of plasmalogens in mutant C. elegans strains and to analyze the accumulation of specific plasmanyl species in plasmalogen-deficient mice. med-life.canih.gov High-resolution mass spectrometry has enabled the characterization of over 2000 lipid species, revealing significant alterations in the lipidome of mice deficient in ether lipid metabolizing enzymes. nih.gov

The table below provides an example of the types of data generated in a targeted metabolomics experiment for ether lipid precursors.

| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Retention Time (min) | Application | Reference |

| Acyl-DHAP (general) | Variable | Dependent on acyl chain | Variable | Monitoring substrate for AGPS | nih.govnih.gov |

| Alkyl-DHAP (general) | Variable | Dependent on alkyl chain | Variable | Quantifying the product of AGPS | nih.govnih.gov |

| PE Plasmalogens | Variable | Specific to headgroup/chain | Variable | Assessing downstream ether lipid products | nih.govnih.gov |

| PC Plasmalogens | Variable | Specific to headgroup/chain | Variable | Assessing downstream ether lipid products | nih.govnih.gov |

Emerging Research Frontiers and Future Directions

Elucidating Novel Enzymatic Regulators and Co-factors

The formation and subsequent conversion of heptadecanoyl dihydroxyacetone phosphate (B84403) are governed by a key set of enzymes whose regulation is an active area of research. The initial step, the acylation of dihydroxyacetone phosphate (DHAP) to form acyl-DHAP, is catalyzed by dihydroxyacetone phosphate acyltransferase (DHAPAT). This enzyme is known to be sensitive to the sulfhydryl blocking agent N-ethylmaleimide, suggesting a role for cysteine residues in its active site or regulatory regions. mdpi.comnih.gov

Following its synthesis, acyl-DHAP, including the heptadecanoyl variant, is reduced by acyl/alkyl dihydroxyacetone phosphate reductase (ADHAPR). This enzyme specifically utilizes NADPH as a co-factor for the reduction. mdpi.comnih.gov The activity of ADHAPR can be inhibited by NADP+ and acyl-CoA, indicating a feedback mechanism that may regulate the flow of substrates through the ether lipid pathway. frontiersin.org

A fascinating aspect of ADHAPR is its dual localization within the cell, being found in both peroxisomes and the endoplasmic reticulum. frontiersin.orgnih.govmed-life.ca This suggests that the same enzyme may have distinct functions depending on its subcellular location, potentially providing acyl-glycerol-3-phosphate for different lipid synthesis pathways in each organelle. nih.govmed-life.ca The mechanisms that control the targeting and distribution of ADHAPR between these two compartments are a key area of ongoing research and are likely to involve factors such as the protein transporter Pex19p. nih.gov

| Enzyme | Function | Co-factors/Regulators | Subcellular Location |

| Dihydroxyacetone phosphate acyltransferase (DHAPAT) | Catalyzes the formation of acyl-DHAP from DHAP and an acyl-CoA. | Inhibited by N-ethylmaleimide. | Peroxisomes |

| Acyl/alkyl dihydroxyacetone phosphate reductase (ADHAPR) | Reduces acyl-DHAP to 1-acyl-sn-glycero-3-phosphate. | Requires NADPH as a co-factor. Inhibited by NADP+ and acyl-CoA. | Peroxisomes and Endoplasmic Reticulum |

Investigating Previously Uncharacterized Signaling Roles of Heptadecanoyl Dihydroxyacetone Phosphate

While primarily known as a metabolic intermediate, recent evidence suggests that the precursor to this compound, DHAP, has signaling capabilities. This opens the intriguing possibility that acylated forms like this compound could also possess as-yet-uncharacterized signaling roles.

Research has shown that DHAP can signal glucose availability to the mTORC1 complex, a central regulator of cell growth and metabolism. nih.govplos.org The synthesis of DHAP is sufficient to activate mTORC1 even in the absence of glucose, linking the glycolytic pathway to lipid synthesis control. nih.govplos.orguni-regensburg.de This finding provides a rationale for why mTORC1 would sense DHAP levels, as it is a direct precursor for lipid biosynthesis. nih.govplos.org

Furthermore, nuclear DHAP has been implicated in signaling nutrient sufficiency and cell cycle phase to regulate global histone acetylation. plos.org It appears to do this by scavenging acetate, thereby influencing the pool of acetyl-CoA available for histone modification. plos.org Given that this compound is a derivative of DHAP, it is plausible that it could also participate in or modulate such signaling pathways, perhaps in a lipid-specific manner. Future research will likely focus on whether the addition of the heptadecanoyl acyl chain confers novel signaling properties to the DHAP backbone.

Exploring Potential Therapeutic Targets within the Ether Lipid Biosynthesis Pathways

The critical role of the ether lipid biosynthesis pathway in various diseases has made its constituent enzymes, including those that process this compound, attractive therapeutic targets.

In the realm of oncology, dysregulated ether lipid metabolism is a recognized hallmark of cancer cells. nih.govumich.edu The enzyme alkylglycerone phosphate synthase (AGPS), which utilizes acyl-DHAP as a substrate, is upregulated in several aggressive human cancers. umich.edu Lowering ether lipid levels by inhibiting AGPS has been shown to impair cancer cell survival and migration, suggesting that AGPS is a promising target for anti-cancer therapies. nih.govnih.gov Small molecule inhibitors of AGPS have been identified and are being developed as potential cancer therapeutics. nih.govnih.gov Similarly, DHAPAT is also considered a potential target for cancer treatment.

Defects in the ether lipid biosynthesis pathway are also the cause of certain genetic disorders, most notably rhizomelic chondrodysplasia punctata (RCDP). nih.govchinesechemsoc.org RCDP is a severe developmental disorder characterized by skeletal abnormalities, cataracts, and profound intellectual disability. nih.govchinesechemsoc.orgrsc.org Mutations in the genes encoding for enzymes in this pathway, such as GNPAT (which codes for DHAPAT) and AGPS, lead to different types of RCDP. nih.govchinesechemsoc.org While there is currently no cure, understanding the enzymatic defects provides a basis for potential future therapeutic strategies, such as enzyme replacement therapy or pharmacological chaperones.

| Disease Context | Potential Therapeutic Target | Rationale |

| Cancer | Alkylglycerone phosphate synthase (AGPS), Dihydroxyacetone phosphate acyltransferase (DHAPAT) | These enzymes are upregulated in many cancers, and their inhibition can reduce cancer cell survival and metastasis. nih.govumich.edunih.gov |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | Gene replacement or enzyme-targeted therapies for GNPAT and AGPS. | RCDP is caused by mutations in the genes for these enzymes, leading to a deficiency in ether lipid synthesis. nih.govchinesechemsoc.org |

Development of Advanced Analytical Techniques for Real-Time and In Vivo Metabolite Profiling

A significant challenge in understanding the precise roles of this compound and other acyl-DHAPs is the difficulty in measuring these transient and often low-abundance molecules in a biological system. The development of advanced analytical techniques is a crucial frontier to address this challenge.

Mass spectrometry (MS) has been a cornerstone in the analysis of these lipids. Gas chromatography-MS (GC-MS) and high-performance liquid chromatography-time-of-flight MS (HPLC-TOF-MS) have been developed for the quantification of DHAP. nih.govmdpi.com Fast atom bombardment-mass spectrometry has been used to study the stereochemistry of reactions involving acyl-DHAP. nih.gov Tandem mass spectrometry (MS/MS) offers a highly selective and sensitive method for identifying and quantifying specific lipid species, which can be applied to this compound. nih.gov

For real-time and in vivo analysis, several innovative techniques are emerging. Hyperpolarized 13C-magnetic resonance (MR) using substrates like [2-13C]dihydroxyacetone allows for the in vivo probing of metabolic pathways that involve DHAP. nih.gov Metabolic flux analysis using 13C-labeled glucose coupled with GC-MS provides a quantitative understanding of the flow of metabolites through lipid biosynthesis pathways. plos.orgnih.gov

Furthermore, the development of fluorescent probes offers a powerful tool for visualizing and tracking lipids in living cells. rsc.orgnih.govnih.gov For instance, fluorescently labeled fatty acids like Bodipy FL c16 can be used to image fatty acid uptake and incorporation into lipids in real-time using techniques like intravital microscopy. nih.gov Similar approaches could be adapted to create probes specific for acyl-DHAPs, enabling the direct visualization of their synthesis, trafficking, and consumption within the cell.

| Analytical Technique | Application to this compound Research |

| Mass Spectrometry (GC-MS, HPLC-TOF-MS, Tandem MS) | Quantification and structural elucidation of acyl-DHAP species. nih.govnih.govmdpi.comnih.gov |

| Hyperpolarized 13C-Magnetic Resonance | In vivo monitoring of metabolic pathways involving DHAP. nih.gov |

| Metabolic Flux Analysis | Quantifying the flow of carbon from precursors like glucose to this compound. plos.orgnih.gov |

| Fluorescent Probes and Imaging | Real-time visualization of the synthesis, localization, and metabolism of acyl-DHAPs in living cells. rsc.orgnih.govnih.govnih.gov |

Q & A

Q. What strategies optimize HDHAP detection in low-abundance samples (e.g., single-cell analyses)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.